2-(Pyridazin-4-YL)acetonitrile
Overview
Description
Synthesis Analysis
While specific synthesis methods for 2-(Pyridazin-4-YL)acetonitrile were not found, pyridazine synthesis methods have been documented . These methods often involve reactions such as the Lewis acid-mediated inverse electron demand Diels-Alder reaction and Cu (II)-catalyzed aerobic 6- endo - trig cyclizations .Molecular Structure Analysis
The molecular structure of 2-(Pyridazin-4-YL)acetonitrile consists of a pyridazine ring attached to an acetonitrile group. The molecular weight is 119.12 g/mol.Physical And Chemical Properties Analysis
2-(Pyridazin-4-YL)acetonitrile has a density of 1.085±0.06 g/cm3 (Predicted), a melting point of 52-53 °C, a boiling point of 89-91 °C (Press: 0.1 Torr), and a flash point of 99.3°C . It is slightly soluble in water .Scientific Research Applications
Corrosion Inhibition
A study by Mashuga et al. (2017) explored the inhibitory effect of new pyridazine derivatives, including structures related to 2-(Pyridazin-4-yl)acetonitrile, on the corrosion of mild steel in acidic environments. These compounds were found to serve as mixed-type inhibitors, significantly protecting steel against corrosion. The effectiveness of these inhibitors was attributed to the presence of nitrogen atoms and unsaturated groups, allowing for strong adsorption onto the steel surface through both physical and chemical interactions. This research suggests potential industrial applications in enhancing the durability of metal components and structures Mashuga, Olasunkanmi, & Ebenso, 2017.
Catalysis and Water Oxidation
In the field of catalysis, a study by Zong and Thummel (2005) discussed the synthesis of Ru complexes incorporating pyridazine derivatives for water oxidation. These complexes demonstrated significant catalytic activity for oxygen evolution from water, highlighting their potential in artificial photosynthesis and renewable energy applications. This research underscores the utility of pyridazine derivatives in designing catalysts for environmental and energy-related applications Zong & Thummel, 2005.
Bioimaging and Photodynamic Therapy
Daniels et al. (2018) developed a novel diiridium complex featuring a pyridazine bridge for potential use in bioimaging and photodynamic therapy. The complex exhibited broad emission in the red region and was shown to localize to the mitochondria within cells, demonstrating its potential as a dual fluorescence and electron microscopy probe. While its clinical application may be limited due to toxicity, the study provides a basis for future development of non-toxic derivatives for medical imaging and treatment Daniels et al., 2018.
Synthesis of Heterocycles and Antimicrobial Activity
Research by Shamroukh et al. (2013) demonstrated the synthesis of novel β-enaminonitrile derivatives of 1-(6-phenyl-pyridazin-3-yl)-pyrazole, using a precursor closely related to 2-(Pyridazin-4-yl)acetonitrile. These derivatives were further utilized to synthesize various heterocyclic compounds with significant antimicrobial activity. This study highlights the versatility of pyridazine derivatives in synthesizing new compounds with potential applications in developing antimicrobial agents Shamroukh, Rashad, Ali, & Abdel-Megeid, 2013.
Safety And Hazards
2-(Pyridazin-4-YL)acetonitrile is classified as having acute toxicity, both oral and dermal, and is harmful if inhaled . It is advised to avoid dust formation, breathing vapours, mist or gas, and contact with skin and eyes . In case of exposure, appropriate measures such as washing with plenty of water and seeking medical attention are recommended .
properties
IUPAC Name |
2-pyridazin-4-ylacetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3/c7-3-1-6-2-4-8-9-5-6/h2,4-5H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVQXLINRIUVLHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=NC=C1CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60725520 | |
Record name | (Pyridazin-4-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60725520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyridazin-4-YL)acetonitrile | |
CAS RN |
1142927-95-4 | |
Record name | (Pyridazin-4-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60725520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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